

# "literature review of 5-Nitrobenzo[d]isoxazol-3-ol and related compounds"

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## Compound of Interest

Compound Name: 5-Nitrobenzo[d]isoxazol-3-ol

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An In-depth Technical Guide to **5-Nitrobenzo[d]isoxazol-3-ol** and Related Compounds: Synthesis, Biological Activity, and Therapeutic Potential

## Introduction

The benzo[d]isoxazole scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide array of biological activities, making them attractive candidates for drug discovery and development.<sup>[1]</sup> This guide focuses on a specific, functionally significant member of this family: **5-Nitrobenzo[d]isoxazol-3-ol**, also known as 5-nitro-1,2-benzisoxazol-3-ol. The presence of the electron-withdrawing nitro group at the 5-position, combined with the hydroxyl group at the 3-position, imparts unique chemical properties and a diverse pharmacological profile.

Compounds based on this core have demonstrated antimicrobial, antifungal, and anti-inflammatory properties.<sup>[2][3]</sup> Furthermore, the broader benzisoxazole class has been investigated for applications ranging from anticancer and neuroprotective agents to potent enzyme inhibitors.<sup>[1][4][5]</sup> This guide offers a comprehensive review for researchers, scientists, and drug development professionals, delving into the synthesis, characterization, structure-activity relationships (SAR), and therapeutic applications of **5-Nitrobenzo[d]isoxazol-3-ol** and its analogs. We will explore the causality behind experimental choices and provide detailed protocols to facilitate further research in this promising area of medicinal chemistry.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a lead compound is fundamental for drug design and development. These parameters influence solubility, permeability, and metabolic stability, which are critical for bioavailability and efficacy.

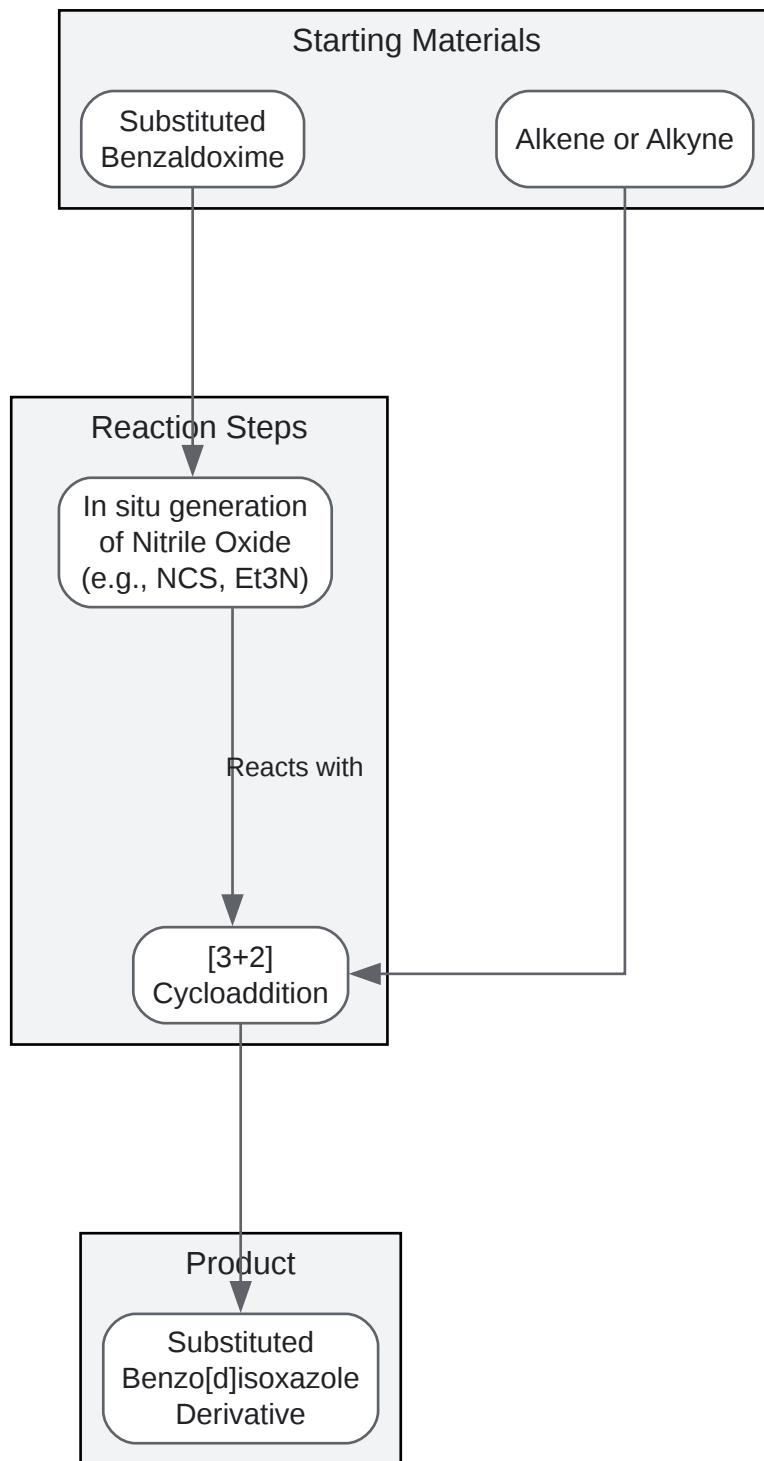
| Property          | Value   | Source              |
|-------------------|---|---------------------|
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>4</sub> | <a href="#">[6]</a> |
| Molecular Weight  | 180.12 g/mol  | <a href="#">[6]</a> |
| IUPAC Name        | 5-nitro-1,2-benzoxazol-3-one                                | <a href="#">[2]</a> |
| Synonyms          | 5-nitro-1,2-benzisoxazol-3-ol                               | <a href="#">[2]</a> |
| CAS Number        | 36238-80-9  | <a href="#">[7]</a> |
| Physical Form     | Solid   |                     |
| Storage           | 2-8°C, Sealed in dry conditions                             | <a href="#">[6]</a> |
| Purity (Typical)  | 95-97%  | <a href="#">[6]</a> |

## Synthesis and Characterization

The synthesis of the benzo[d]isoxazole core is a well-established process in organic chemistry. One of the most common and effective methods for creating substituted isoxazoles is through a 1,3-dipolar cycloaddition reaction.[\[5\]](#)[\[8\]](#) This reaction typically involves the *in situ* generation of a nitrile oxide from an aldoxime, which then reacts with a suitable dipolarophile.

For the synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives, a related strategy involves the 1,3-dipolar cycloaddition of nitriloxides with 2-bromocyclohex-2-enones.[\[5\]](#) This highlights the versatility of the cycloaddition approach for constructing the core bicyclic system.

## General Synthesis via 1,3-Dipolar Cycloaddition

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Caption: General workflow for synthesizing isoxazole derivatives.

# Experimental Protocol: Synthesis of 5-Substituted 3-( $\beta$ -D-glycopyranosyl)isoxazoles

The following protocol is adapted from a general procedure for 1,3-dipolar cycloaddition to synthesize isoxazole derivatives, which can be modified for the synthesis of benzo[d]isoxazole analogs.<sup>[9]</sup>

## Reagents & Materials:

- Appropriately substituted aldoxime (starting material)
- Alkene or alkyne (dipolarophile)
- N-Chlorosuccinimide (NCS)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Silica gel for column chromatography
- Ethyl acetate ( $\text{EtOAc}$ ) and hexane for chromatography

## Procedure:

- Dissolve the aldoxime (1.0 equivalent) and the alkene/alkyne (2.0 equivalents) in anhydrous  $\text{CH}_2\text{Cl}_2$ .
- Add N-Chlorosuccinimide (NCS) (1.1 equivalents) to the solution in a single portion.
- Stir the mixture at room temperature for 15 minutes.
- Slowly add a solution of triethylamine ( $\text{Et}_3\text{N}$ ) (1.5 equivalents) in  $\text{CH}_2\text{Cl}_2$  dropwise over a period of 30 minutes.
- Allow the reaction to stir at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).

- Upon completion, dilute the reaction mixture with  $\text{CH}_2\text{Cl}_2$  and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired isoxazole product.[\[9\]](#)

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are used to elucidate the chemical structure, confirming the positions of substituents and the integrity of the isoxazole ring.[\[10\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing an accurate mass of the molecular ion.[\[10\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups present in the molecule, such as C=N, N-O, and hydroxyl groups.[\[10\]](#)

## Biological Activities and Therapeutic Potential

The benzo[d]isoxazole scaffold is a versatile pharmacophore, and the introduction of a nitro group often enhances or confers specific biological activities.

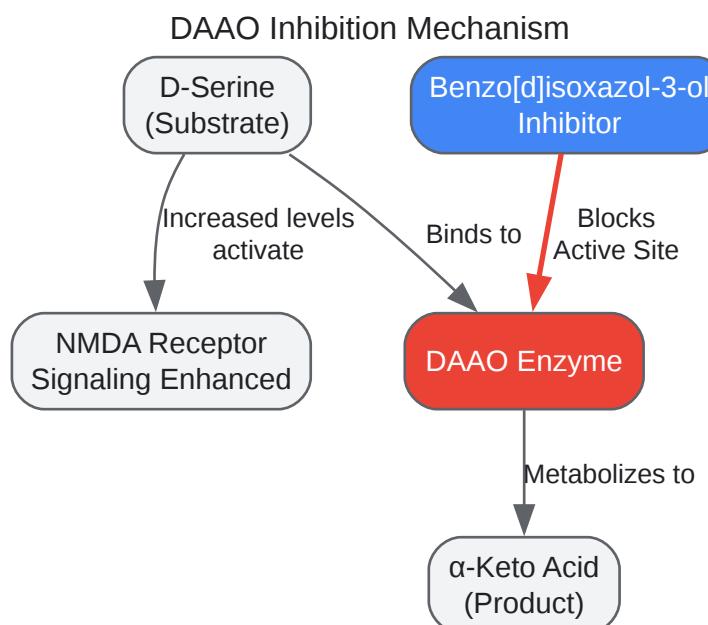
## Antimicrobial and Antifungal Activity

**5-Nitrobenzo[d]isoxazol-3-ol** and its derivatives are recognized for their antimicrobial and antifungal properties.[\[2\]](#) The presence of nitro and chloro groups on the phenyl ring of isoxazole derivatives has been shown to enhance antibacterial activity against both gram-positive and gram-negative microorganisms.[\[3\]](#) This broad-spectrum activity makes them valuable as building blocks in the development of new anti-infective agents.[\[2\]](#) The mechanism is often linked to the nitro group, which can be enzymatically reduced within microbial cells to generate cytotoxic reactive nitrogen species, inducing oxidative stress.[\[11\]](#)[\[12\]](#)

## Anti-inflammatory and Enzyme Inhibition

Certain isoxazole derivatives, such as valdecoxib, are known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2).<sup>[3]</sup> While the specific anti-inflammatory mechanism of **5-Nitrobenzo[d]isoxazol-3-ol** is less defined, it is a known area of investigation for the isoxazole class.<sup>[3]</sup>

More specifically, the benzo[d]isoxazol-3-ol scaffold is a significant class of inhibitors for D-amino acid oxidase (DAAO).<sup>[4]</sup> DAAO is a key enzyme in the metabolism of D-serine, a co-agonist of the NMDA receptor.<sup>[4]</sup> By inhibiting DAAO, these compounds can increase D-serine levels in the brain, which is a therapeutic strategy for neurological disorders like schizophrenia.<sup>[4]</sup>



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Caption: Inhibition of DAAO by benzo[d]isoxazol-3-ol derivatives.

## Anticonvulsant Activity

Recent research has expanded the therapeutic potential of benzo[d]isoxazole derivatives to include anticonvulsant activity. Novel hybrids incorporating the 6-halo-substituted benzo[d]isoxazole moiety have been synthesized and evaluated as sodium channel blockers. One potent compound demonstrated a protective index significantly higher than the reference

drug phenytoin in maximal electroshock tests, indicating a promising avenue for epilepsy treatment.[13]

## Modulation of Protein Aggregation

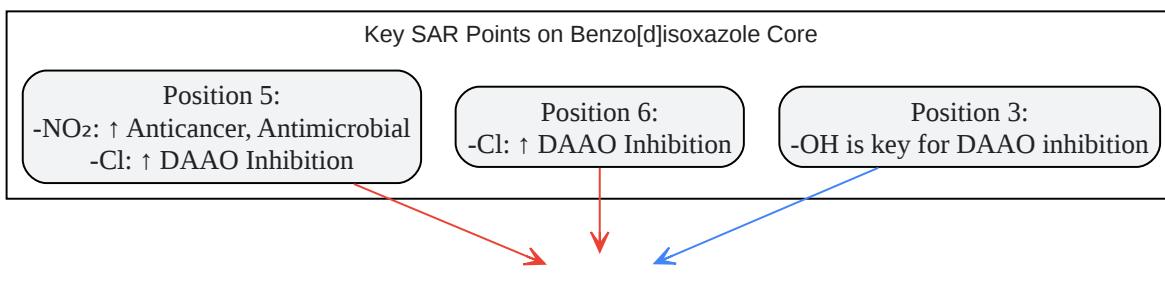
Derivatives of the related 5-nitro-1,2-benzothiazol-3-amine have been identified as potent inhibitors of  $\alpha$ -synuclein and tau aggregation.[10] These proteins are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. The study identified 5-nitro-1,2-benzothiazol-3-amine (5-NBA) as a promising lead for reducing the formation of toxic protein oligomers and fibrils in a dose-dependent manner.[10] This suggests that the 5-nitro-substituted benzisoxazole core could also be explored for similar anti-aggregation properties.

## Structure-Activity Relationship (SAR)

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[4][14]

- **Influence of Halogens:** For DAAO inhibition, halogen substitution on the benzene ring significantly impacts potency. The 5-chloro and 6-chloro derivatives of benzo[d]isoxazol-3-ol are among the most potent compounds, suggesting that an electron-withdrawing group at these positions is favorable for binding to the enzyme's active site.[4]
- **Role of the Nitro Group:** In anticancer studies, a 6-nitrobenzo[d]isoxazole derivative showed significantly higher cytotoxicity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines compared to its non-nitrated or halogenated counterparts.[14] This underscores the potent effect of the nitro group in enhancing specific biological activities.
- **Substituents at C-3, C-4, and C-5:** For allosteric ligands of the ROR $\gamma$ t receptor, explorations around the C-3, C-4, and C-5 positions of the isoxazole ring are crucial for improving potency and specificity. The presence of a hydrogen bond-donating N-heterocycle at the C-5 position was found to significantly increase potency by forming an additional polar interaction with the protein backbone.[15]

## Key SAR Points on Benzo[d]isoxazole Core

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Caption: Structure-activity relationship summary for the benzo[d]isoxazole core.

## Conclusion and Future Directions

**5-Nitrobenzo[d]isoxazol-3-ol** and its related compounds represent a versatile and potent class of molecules with significant therapeutic potential. The core scaffold, decorated with the influential nitro group, has demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and enzyme-inhibiting properties. The established synthetic routes, particularly 1,3-dipolar cycloaddition, provide a robust platform for generating diverse chemical libraries for further screening and optimization.

Future research should focus on several key areas:

- Lead Optimization: Leveraging the known SAR, targeted modifications can be made to enhance potency against specific targets while improving pharmacokinetic profiles, such as solubility and metabolic stability.
- Mechanism of Action Studies: While the role of the nitro group in oxidative stress is a plausible mechanism for antimicrobial activity, further studies are needed to elucidate the precise molecular targets for other observed effects, such as anticonvulsant and anti-inflammatory actions.

- Exploration of New Therapeutic Areas: The demonstrated activity against protein aggregation opens a promising new frontier for this chemical class in the context of neurodegenerative diseases.

The rich chemistry and diverse pharmacology of **5-Nitrobenzo[d]isoxazol-3-ol** and its analogs ensure that they will remain an area of intense interest for medicinal chemists and drug development professionals for the foreseeable future.

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